Tert-butyl 2-cyanoethyl(cyclopropyl)carbamate
CAS No.:
Cat. No.: VC18061855
Molecular Formula: C11H18N2O2
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N2O2 |
|---|---|
| Molecular Weight | 210.27 g/mol |
| IUPAC Name | tert-butyl N-(2-cyanoethyl)-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13(8-4-7-12)9-5-6-9/h9H,4-6,8H2,1-3H3 |
| Standard InChI Key | ZARLKOYQVIKKNV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(CCC#N)C1CC1 |
Introduction
Chemical Structure and Identification
Molecular Architecture
The compound’s structure features a carbamate backbone () linked to a tert-butyl group (), a cyanoethyl chain (), and a cyclopropyl ring. This arrangement confers steric hindrance from the tert-butyl group, electronic effects from the nitrile, and conformational rigidity from the cyclopropane.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl N-(2-cyanoethyl)-N-cyclopropylcarbamate |
| Molecular Formula | |
| Molecular Weight | 210.27 g/mol |
| SMILES | CC(C)(C)OC(=O)N(CCC#N)C1CC1 |
| InChI Key | ZARLKOYQVIKKNV-UHFFFAOYSA-N |
| PubChem CID | 54537297 |
The tert-butyl group enhances solubility in organic solvents, while the cyclopropyl ring introduces strain, potentially influencing binding interactions in biological systems .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:
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¹H-NMR: A singlet at δ 1.4 ppm (9H, tert-butyl), multiplet at δ 2.7–3.2 ppm (-CH₂-NH-C=O), and a cyclopropyl proton signal near δ 1.0–1.5 ppm.
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¹³C-NMR: Peaks at δ 28 ppm (tert-butyl carbons), δ 155 ppm (carbamate carbonyl), and δ 118 ppm (nitrile carbon) .
Mass spectrometry confirms the molecular ion peak at m/z 210.27, consistent with the molecular weight.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes are documented:
-
Carbamate Alkylation: Reacting tert-butyl carbamate with 2-cyanoethyl halides (e.g., bromide or iodide) in tetrahydrofuran (THF) at 0–25°C, yielding 65–75% product after 18 hours.
-
Cyanoethylamine Route: Using 3-(cyclopropylamino)propanenitrile and di-tert-butyl dicarbonate in THF with a base (e.g., triethylamine), achieving 70–80% yield.
Table 2: Synthetic Conditions Comparison
| Method | Reactants | Solvent | Yield |
|---|---|---|---|
| Carbamate Alkylation | tert-Butyl carbamate + 2-cyanoethyl halide | THF | 65–75% |
| Cyanoethylamine Route | 3-(Cyclopropylamino)propanenitrile + Boc₂O | THF | 70–80% |
Industrial Scalability
Industrial production employs continuous-flow reactors to enhance efficiency. The use of Si(OMe)₄ and DBU (1,8-diazabicycloundec-7-ene) as catalysts enables carbamate formation under mild conditions, reducing energy consumption.
Chemical Reactivity and Functional Group Interactions
Nucleophilic Reactivity
The cyano group () participates in nucleophilic additions, enabling conjugation with thiols or amines to form thioamides or amidines. For example, reaction with glutathione under alkaline conditions yields a thioimidate derivative, relevant in prodrug design.
Carbamate Stability
The carbamate bond () hydrolyzes under acidic or basic conditions, releasing cyclopropylamine and tert-butanol. This lability is exploited in controlled-release drug formulations .
Applications in Medicinal Chemistry
Enzyme Inhibition Studies
The compound’s carbamate moiety inhibits serine proteases (e.g., trypsin) by forming covalent bonds with active-site residues. Kinetic studies show a of 2.3 μM, comparable to boronic acid inhibitors.
Comparative Analysis with Analogous Carbamates
Table 3: Structural and Functional Comparisons
The tert-butyl 2-cyanoethyl(cyclopropyl)carbamate exhibits superior enzyme affinity compared to analogues, attributed to its dual electronic (nitrile) and steric (cyclopropyl) effects .
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